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The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR)

pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1][2]

Its frequent dysregulation in various cancers has made it a prime target for therapeutic

intervention.[1][3] Afuresertib and Capivasertib are two prominent orally bioavailable pan-AKT

inhibitors that have been extensively investigated for their anti-cancer properties.[4][5][6] This

guide provides an objective comparison of their efficacy, supported by experimental data, to aid

researchers and drug development professionals in their understanding and potential

application of these targeted therapies.

Mechanism of Action
Both Afuresertib and Capivasertib are ATP-competitive inhibitors of all three AKT isoforms

(AKT1, AKT2, and AKT3), albeit with differing potencies.[4][5][6] By binding to the ATP-binding

pocket of AKT, they prevent its phosphorylation and activation, thereby inhibiting downstream

signaling and leading to decreased cell proliferation and increased apoptosis.[1][2][7]

Afuresertib (GSK2110183) is a potent inhibitor of AKT1, AKT2, and AKT3 with Ki values of

0.08 nM, 2 nM, and 2.6 nM, respectively.[4] It has demonstrated concentration-dependent

effects on the phosphorylation of multiple AKT substrates, including GSK3b, PRAS40, FOXO,

and Caspase 9.[4]
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Capivasertib (AZD5363) is also a highly potent pan-AKT kinase inhibitor with similar activity

against all three AKT isoforms.[5] It effectively down-regulates the phosphorylation of

downstream substrates like GSK3β and PRAS40 in various cancer cell lines.[5]

Preclinical Efficacy
The preclinical activity of both inhibitors has been evaluated in a range of cancer cell lines and

xenograft models.

Afuresertib has shown sensitivity in 65% of hematological cell lines (EC50 < 1 μM) and 21% of

solid tumor cell lines (EC50 < 1 μM).[4] In mouse xenograft models of various human tumors,

oral administration of Afuresertib resulted in dose-dependent growth delays.[8]

Capivasertib has demonstrated significant anti-tumor activity as a single agent and in

combination with other therapies in preclinical models of breast, prostate, and ovarian cancers.

[2][9] Its efficacy is particularly noted in tumors with alterations in the PIK3CA, AKT1, or PTEN

genes.[5][9] Preclinical studies have also suggested a synergistic effect when combined with

endocrine therapies like fulvestrant.[10]

Clinical Efficacy and Safety
The clinical development of Capivasertib is more advanced than that of Afuresertib, with

Capivasertib having received FDA approval for specific indications.

Afuresertib Clinical Trials
A Phase 1 study in patients with advanced hematologic malignancies established a maximum

tolerated dose (MTD) of 125 mg per day.[8][11] In this study, three multiple myeloma patients

achieved partial responses, and three others had minimal responses.[8][11] The most common

adverse events were nausea, diarrhea, and dyspepsia.[8][11]

In a Phase 1b study for HR+/HER2- breast cancer, Afuresertib in combination with fulvestrant

showed promising efficacy.[12] The confirmed overall response rate (ORR) was 30% in the

total population and 45.4% in patients with PIK3CA/AKT1/PTEN alterations.[12] The median

progression-free survival (PFS) was 7.3 months for both groups.[12] The combination was well-

tolerated with no serious adverse events reported.[12]
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However, a Phase 2 trial of Afuresertib with paclitaxel in platinum-resistant ovarian cancer

failed to meet its primary endpoint of significantly improving progression-free survival in the

overall population.[13] A subgroup of patients with phosphor-AKT positive tumors did show a

significant improvement in PFS (5.4 months vs. 2.9 months).[13]

Capivasertib Clinical Trials
Capivasertib has undergone extensive clinical evaluation, particularly in breast cancer. The

Phase III CAPItello-291 trial was a landmark study evaluating Capivasertib in combination with

fulvestrant for patients with HR-positive, HER2-negative advanced breast cancer who had

progressed on or after endocrine therapy.[14][15] The trial met its primary endpoints,

demonstrating a statistically significant and clinically meaningful improvement in PFS in both

the overall population and in a prespecified biomarker subgroup with PIK3CA, AKT1, or PTEN

alterations.[14][15]

In the overall population of the CAPItello-291 study, the median PFS was 7.2 months with

Capivasertib-fulvestrant versus 3.6 months with placebo-fulvestrant.[15] In the AKT pathway-

altered population, the median PFS was 7.3 months versus 3.1 months, respectively.[15]

Based on these results, Capivasertib (brand name Truqap) in combination with fulvestrant was

granted FDA approval for this patient population.[16][17]

The most common grade ≥3 adverse events with Capivasertib include hyperglycemia, diarrhea,

and maculopapular rash.[5][18]

Data Presentation
Table 1: In Vitro Potency of Afuresertib and Capivasertib
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Inhibitor Target Ki (nM) EC50 (nM) Reference

Afuresertib AKT1 0.08 - [4]

AKT2 2 - [4]

AKT3 2.6 - [4]

E17K AKT1

mutant
- 0.2 [4]

Capivasertib Pan-AKT

Similar activity

against all three

isoforms

- [5]

Table 2: Clinical Efficacy of Afuresertib in Combination
with Fulvestrant in HR+/HER2- Breast Cancer (Phase Ib)

Patient Population
Overall Response
Rate (ORR)

Median
Progression-Free
Survival (PFS)

Reference

Total Population 30% 7.3 months [12]

PIK3CA/AKT1/PTEN

Altered
45.4% 7.3 months [12]

Table 3: Clinical Efficacy of Capivasertib in Combination
with Fulvestrant in HR+/HER2- Advanced Breast Cancer
(CAPItello-291, Phase III)
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Patient Population
Median
Progression-Free
Survival (PFS)

Hazard Ratio (HR) Reference

Overall Population

7.2 months

(Capivasertib) vs. 3.6

months (Placebo)

0.60 [15]

AKT Pathway-Altered

7.3 months

(Capivasertib) vs. 3.1

months (Placebo)

0.50 [15]

Experimental Protocols
Afuresertib In Vitro Kinase Assay
The inhibitory activity of Afuresertib against AKT isoforms was determined using a filter

binding assay. The enzyme and inhibitor were pre-incubated for one hour, followed by the

addition of a GSKα peptide substrate and [γ33P] ATP. The reaction was terminated after two

hours, and the radiolabeled peptide product was captured on a phosphocellulose filter plate for

quantification.[4]

Capivasertib Clinical Trial (CAPItello-291)
This was a global, double-blind, randomized, placebo-controlled Phase III trial that enrolled 708

adult patients with HR-positive, HER2-low or negative, locally advanced or metastatic breast

cancer.[14] Patients were randomized to receive either Capivasertib (400 mg twice daily, 4

days on/3 days off) or placebo, in combination with fulvestrant (500 mg intramuscularly on days

1 and 15 of cycle 1, then every 28 days).[19] The dual primary endpoints were investigator-

assessed PFS in the overall population and in a subgroup of patients with tumors harboring

qualifying alterations in PIK3CA, AKT1, or PTEN genes.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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